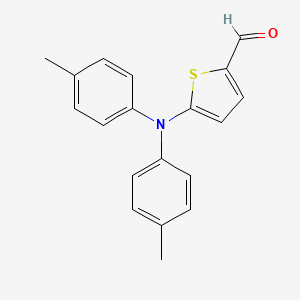

5-(Di-p-tolylamino)thiophene-2-carbaldehyde

Description

BenchChem offers high-quality 5-(Di-p-tolylamino)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Di-p-tolylamino)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methyl-N-(4-methylphenyl)anilino)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c1-14-3-7-16(8-4-14)20(17-9-5-15(2)6-10-17)19-12-11-18(13-21)22-19/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDANXQJPSEATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(S3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di-p-tolylamino Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to di-p-tolylamino thiophene derivatives. These compounds are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties, which make them valuable building blocks for organic electronics and potential therapeutic agents. This document delves into the core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in the successful synthesis and application of these promising molecules.

Introduction: The Significance of Di-p-tolylamino Thiophene Scaffolds

The fusion of the electron-rich di-p-tolylamine moiety with the versatile thiophene ring system gives rise to a class of compounds with tunable electronic properties. The nitrogen atom's lone pair of electrons can effectively delocalize into the thiophene ring, influencing the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This electronic interplay is crucial for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Furthermore, the structural motif of arylamino-heterocycles is prevalent in many biologically active compounds, making these derivatives attractive targets for drug discovery programs.

This guide will focus on the most prevalent and effective methods for the synthesis of di-p-tolylamino thiophene derivatives: the Buchwald-Hartwig amination and the emerging strategy of direct C-H amination. For each methodology, we will explore the underlying principles, provide detailed experimental procedures, and discuss the critical parameters that influence reaction outcomes.

Part 1: The Workhorse of C-N Bond Formation: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for the formation of carbon-nitrogen bonds in organic synthesis. This cross-coupling reaction offers a versatile and efficient route to arylamines from aryl halides and amines, demonstrating broad functional group tolerance and high yields.

Mechanistic Rationale: A Palladium-Catalyzed Dance

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction, as each component plays a pivotal role in the efficiency and selectivity of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, have proven to be particularly effective in promoting the reductive elimination step, which is often the rate-limiting step of the cycle.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of the Key Precursor: Di-p-tolylamine

Before embarking on the synthesis of the target thiophene derivatives, it is essential to have access to the key amine precursor, di-p-tolylamine. While commercially available, its synthesis in the laboratory is a straightforward application of the Buchwald-Hartwig amination itself, typically by coupling p-toluidine with an arylating agent like p-bromotoluene.

Experimental Protocol: Synthesis of Di-p-tolylamine

-

Reaction Setup: In a glovebox, charge a Schlenk tube with a magnetic stir bar, palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.2-1.5 equivalents).

-

Addition of Reactants: Add p-toluidine (1.0 equivalent) and p-bromotoluene (1.1 equivalents) to the Schlenk tube, followed by the addition of an anhydrous solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford di-p-tolylamine as a solid.

Table 1: Representative Reaction Parameters for Di-p-tolylamine Synthesis

| Parameter | Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precursors for generating the active Pd(0) catalyst. |

| Ligand | Biarylphosphine ligands (e.g., XPhos, SPhos) | Sterically bulky and electron-rich ligands that promote efficient oxidative addition and reductive elimination. |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that facilitates the deprotonation of the amine. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are crucial for the stability of the catalyst and reactants. |

| Temperature | 80 - 110 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle. |

Synthesis of Di-p-tolylamino Thiophene Derivatives

The coupling of di-p-tolylamine with halothiophenes (e.g., 2-bromothiophene or 3-bromothiophene) via the Buchwald-Hartwig amination provides a direct route to the desired di-p-tolylamino thiophene derivatives. The reactivity of the halothiophene can be influenced by the position of the halogen and the presence of other substituents on the thiophene ring.

Experimental Protocol: Synthesis of 2-(Di-p-tolylamino)thiophene

-

Reaction Setup: In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), a suitable biarylphosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Addition of Reactants: Add di-p-tolylamine (1.0 equivalent) and 2-bromothiophene (1.2 equivalents) to the Schlenk tube, followed by the addition of anhydrous toluene.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield 2-(di-p-tolylamino)thiophene.

Table 2: Key Parameters for Buchwald-Hartwig Amination of Halothiophenes

| Parameter | 2-Halothiophene | 3-Halothiophene | Rationale |

| Catalyst Loading | 1-5 mol% | 1-5 mol% | Higher loadings may be necessary for less reactive substrates. |

| Ligand | RuPhos, XPhos | BINAP, P(t-Bu)₃ | The choice of ligand can significantly impact the reaction rate and yield. |

| Base | NaOtBu, K₃PO₄ | Cs₂CO₃, K₂CO₃ | Weaker bases can be employed for substrates with base-sensitive functional groups. |

| Solvent | Toluene, Dioxane | Toluene, Dioxane | Aprotic solvents are essential to prevent catalyst deactivation. |

| Temperature | 90-120 °C | 90-120 °C | Reaction temperature may need to be optimized based on the specific substrates. |

Part 2: An Emerging Frontier: Direct C-H Amination

Direct C-H functionalization represents a more atom-economical and environmentally benign approach to the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. While less established than the Buchwald-Hartwig amination for this specific transformation, direct C-H amination of thiophenes with di-p-tolylamine is a promising area of research.

Mechanistic Considerations: Activating the C-H Bond

The direct C-H amination of heteroarenes can proceed through various mechanisms, often involving a transition metal catalyst that facilitates the cleavage of a C-H bond and subsequent formation of a C-N bond. Palladium and copper catalysts are commonly employed. The regioselectivity of the C-H activation is a key challenge and is often directed by the electronic properties of the thiophene ring and the presence of directing groups.

Diagram: Conceptual Workflow for Direct C-H Amination

Caption: A generalized workflow for the direct C-H amination of thiophene.

Challenges and Future Perspectives

The direct C-H amination of thiophenes with secondary diarylamines like di-p-tolylamine is still a developing field. Key challenges include achieving high regioselectivity, preventing self-coupling of the amine, and identifying robust catalyst systems that can operate under mild conditions. Future research in this area will likely focus on the development of novel catalysts and a deeper understanding of the reaction mechanisms to overcome these hurdles and establish direct C-H amination as a mainstream synthetic tool for this class of compounds.

Part 3: Characterization of Di-p-tolylamino Thiophene Derivatives

The structural elucidation and purity assessment of the synthesized di-p-tolylamino thiophene derivatives are crucial for their subsequent application. Standard spectroscopic techniques are employed for this purpose.

Table 3: Expected Spectroscopic Data for Di-p-tolylamino Thiophene Derivatives

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the thiophene ring typically appear between δ 6.5 and 7.5 ppm. The tolyl protons will show characteristic signals in the aromatic region (δ 7.0-7.3 ppm) and a singlet for the methyl groups around δ 2.3 ppm. |

| ¹³C NMR | Aromatic carbons of the thiophene ring will be observed in the range of δ 110-150 ppm. The tolyl carbons will also appear in the aromatic region, with the methyl carbon signal around δ 21 ppm. |

| IR Spectroscopy | Characteristic C-H stretching frequencies for the aromatic rings will be observed above 3000 cm⁻¹. C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. C-N stretching vibrations can be found in the 1250-1350 cm⁻¹ range. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the di-p-tolylamino thiophene derivative should be observed. |

Conclusion

This technical guide has provided a detailed overview of the primary synthetic methodologies for accessing di-p-tolylamino thiophene derivatives. The Buchwald-Hartwig amination stands as a robust and well-established method, offering high yields and broad applicability. While direct C-H amination presents a more atom-economical alternative, further research is needed to fully realize its potential for this specific transformation. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis and exploration of this important class of organic materials.

References

- JPH06100504A - Production of di-para tolylamine - Google P

-

Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(7), 2861–2873. (URL: [Link])

-

The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed. (URL: [Link])

- Tian, X., Lin, J., Zou, S., Lv, J., Huang, Q., Zhu, J., ... & Wang, Q. (2018). General procedure: A glassvial was charged with [Pd(IPr*me)(acac)Cl],neat amine (1.1 mmol), and the arylhalide (1 mmol) in dry 1,4-dioxane (1 mL) under an atmosphere of argonand sealed with a screw cap fitted with aseptum. LiHMDS (1.1 mmol) was subsequently injected at roomtemperature under argon, the reaction mixture was then refluxed at 110 for 3 h, After this time, dioxane was evaporated, the crude product wasdissolved in CH2Cl2.

literature review of D-pi-A organic dyes using thiophene linkers

An In-depth Technical Guide to D-π-A Organic Dyes Utilizing Thiophene Linkers

Authored by a Senior Application Scientist

This guide provides a comprehensive review of Donor-π-Acceptor (D-π-A) organic dyes that feature thiophene-based linkers. It is intended for researchers and professionals in materials science, chemistry, and drug development, offering deep insights into the molecular design, synthesis, structure-property relationships, and applications of these versatile chromophores. We will move beyond simple procedural lists to explore the causal relationships that govern the performance of these dyes, grounding our discussion in authoritative literature and practical, field-proven methodologies.

The D-π-A Architecture: A Framework for Intramolecular Charge Transfer

The D-π-A design is one of the most successful frameworks for creating functional organic dyes, particularly for applications requiring efficient intramolecular charge transfer (ICT).[1] This "push-pull" architecture consists of three core components: an electron-donating group (D), an electron-accepting group (A), and a π-conjugated linker (or bridge) that connects them.[1][2] Upon photoexcitation, an electron is promoted from the donor, travels through the π-linker, and localizes on the acceptor. This ICT process is fundamental to the dye's function in devices like dye-sensitized solar cells (DSSCs).[2]

The choice of each component allows for the precise tuning of the dye's electronic and photophysical properties, including its absorption spectrum, and the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[1]

The Crucial Role of the Thiophene π-Linker

The π-linker is not merely a passive connector; it is a critical determinant of the dye's overall performance. Thiophene and its derivatives have emerged as exceptionally effective linkers for several key reasons:

-

Electron-Rich Nature: Thiophene is an electron-rich heterocycle, which facilitates efficient charge delocalization and transfer from the donor to the acceptor.[3]

-

Structural Versatility & Tunability: The thiophene unit can be easily modified. Oligothiophenes can be used to extend the conjugation length, which typically red-shifts the absorption spectrum to capture more of the solar spectrum.[4][5] Furthermore, fused thiophene systems, such as thieno[3,2-b]thiophene (TT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT), can be incorporated to enforce planarity.[6][7]

-

Enhanced Planarity: A planar conformation between the donor and the π-linker is crucial for effective electronic communication.[2][8] Fused thiophene rings lock the structure into a more rigid and planar arrangement, which enhances ICT and improves dye performance compared to more flexible, non-fused analogues.[7]

The fundamental D-π-A structure is visualized below.

Caption: The fundamental Donor-π-Acceptor (D-π-A) architecture.

Molecular Design and Synthetic Strategies

The synthesis of D-π-A dyes with thiophene linkers typically involves standard palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. The choice of reaction depends on the availability of starting materials (boronic acids/esters vs. organostannanes) and the functional group tolerance required.

Common Donor and Acceptor Moieties

-

Donors (D): Triphenylamine (TPA) and its derivatives are widely used due to their strong electron-donating ability and non-planar structure, which can help suppress intermolecular aggregation.[2] Other effective donors include carbazole, indoline, phenothiazine, and coumarin moieties.[1]

-

Acceptors (A): For solar cell applications, the acceptor must also serve as an anchoring group to bind the dye to a semiconductor surface (like TiO₂). Cyanoacrylic acid is the most common choice, as it is a strong electron acceptor and binds effectively to the TiO₂ surface, facilitating electron injection.[2][7]

Representative Synthetic Workflow

The synthesis of a D-π-A dye is a multi-step process that requires careful planning and execution. The general workflow involves building the molecule piece by piece, often culminating in the introduction of the acceptor group in the final step.

Caption: A generalized workflow for the synthesis and characterization of a D-π-A dye.

Structure-Property Relationships: Tuning for Performance

Modifying the thiophene linker is a powerful strategy for tuning the optoelectronic properties of the dye.

-

Conjugation Length: Increasing the number of thiophene units in the linker extends the π-conjugation. This generally lowers the LUMO level more significantly than the HOMO level, resulting in a smaller HOMO-LUMO energy gap.[7] The practical consequence is a bathochromic (red) shift in the absorption spectrum, allowing the dye to harvest a broader range of sunlight.[4][5]

-

Planarity and Rigidity: As demonstrated in a comparative study, a rigid, fused dithienothiophene linker (dye 1) showed a smaller band gap and higher performance compared to a more flexible terthiophene linker (dye 2).[7] This is because the enforced planarity enhances electronic coupling and charge transfer.[2][7] Incorporating units like ethylenedioxythiophene (EDOT) can also improve performance by providing a bulky structure that reduces electron recombination at the semiconductor surface.[9][10]

-

Auxiliary Acceptors: Introducing additional electron-withdrawing groups into the π-linker (creating a D-A'-π-A structure) can further tune the electronic properties, often leading to broadened absorption and improved device performance.[1][11]

Key Application: Dye-Sensitized Solar Cells (DSSCs)

D-π-A dyes with thiophene linkers are quintessential sensitizers for DSSCs. Their function is to absorb sunlight and inject electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

Mechanism of a DSSC

The operation of a DSSC is a regenerative cycle initiated by light absorption.

Caption: Key steps in the operation of a dye-sensitized solar cell.

For efficient operation, the dye's LUMO must be higher in energy (more negative potential) than the TiO₂ conduction band edge to provide a driving force for electron injection. Similarly, the dye's HOMO must be lower in energy (more positive potential) than the electrolyte's redox potential for efficient dye regeneration.[7]

Performance Metrics and Data

The performance of a DSSC is characterized by its short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (η). The tables below summarize the properties and performance of several representative D-π-A dyes with thiophene-based linkers reported in the literature.

Table 1: Photophysical and Electrochemical Properties of Thiophene-Based Dyes

| Dye | Donor | π-Linker | Acceptor | λmax (nm) | HOMO (eV) | LUMO (eV) | E_gap (eV) | Ref |

| SGT-129 | Triphenylamine | Thieno[3,2-b]benzothiophene | Cyanoacrylic acid | 426 | -5.33 | -2.60 | 2.73 | [2] |

| SGT-130 | Fused TPA | Thieno[3,2-b]benzothiophene | Cyanoacrylic acid | 514 | -5.20 | -2.85 | 2.35 | [2] |

| Dye 1 | - | Dithieno[3,2-b:2′,3′-d]thiophene | Cyanoacrylic acid | - | -5.12 | -2.93 | 2.19 | [7] |

| Dye 2 | - | Terthiophene | Cyanoacrylic acid | - | -6.20 | -3.02 | 3.18 | [7] |

| M9 | Triphenylamine | Thieno[3,2-b]thiophene-thiophene | Cyanoacrylic acid | 464 | -5.24 | -2.98 | 2.26 | [9] |

| M10 | Triphenylamine | Thieno[3,2-b]thiophene-EDOT | Cyanoacrylic acid | 469 | -5.19 | -2.96 | 2.23 | [9][10] |

Note: HOMO/LUMO values are often determined by cyclic voltammetry or DFT calculations and can vary based on the method.

Table 2: Photovoltaic Performance of DSSCs Based on Thiophene Dyes

| Dye | Jsc (mA/cm²) | Voc (V) | FF | η (%) | Ref |

| SGT-129 | 7.91 | 0.70 | 0.71 | 3.93 | [2] |

| SGT-130 | 15.50 | 0.72 | 0.72 | 8.01 | [2] |

| 13 | 15.23 | - | - | 6.20 | [6] |

| 36 | 17.49 | 0.70 | 0.70 | 8.70 | [6] |

| M9 | 12.01 | 0.69 | 0.68 | 5.67 | [9] |

| M10 | 13.56 | 0.75 | 0.69 | 7.00 | [9][10] |

The data clearly show how molecular engineering impacts performance. For instance, fusing the TPA donor in SGT-130 enhances planarity, leading to a significant red-shift in absorption and doubling the efficiency compared to SGT-129.[2] Similarly, the incorporation of a bulky EDOT unit in dye M10 leads to a higher Voc and overall efficiency than M9, attributed to a reduction in charge recombination.[9][10]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.

Protocol 1: Representative Synthesis of a D-π-A Dye via Suzuki Coupling

This protocol outlines the synthesis of a hypothetical dye with a TPA donor, a bithiophene linker, and a cyanoacrylic acid acceptor.

Step 1: Synthesis of the D-π Intermediate

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-(diphenylamino)phenylboronic acid (1.0 eq), 5-bromo-5'-formyl-2,2'-bithiophene (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a 3:1 mixture of toluene and ethanol, followed by an aqueous 2M Na₂CO₃ solution (3.0 eq).

-

Reaction: Degas the mixture with argon for 20 minutes. Heat the reaction to 90 °C and stir under an argon atmosphere for 24 hours. Monitor progress by TLC.

-

Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the D-π aldehyde intermediate.

Step 2: Knoevenagel Condensation to Attach the Acceptor

-

Reaction Setup: Dissolve the D-π aldehyde intermediate (1.0 eq) and cyanoacetic acid (1.5 eq) in a mixture of acetonitrile and chloroform.

-

Catalyst: Add piperidine (0.2 eq) as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 70 °C) and stir for 12 hours.

-

Workup: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent and precipitate the product by adding a non-polar solvent like hexane.

-

Purification: Wash the solid product with hexane and diethyl ether to remove impurities. Recrystallization from a suitable solvent (e.g., ethanol/chloroform) may be necessary to obtain the final D-π-A dye of high purity.

Protocol 2: Fabrication and Testing of a DSSC Device

Step 1: Photoanode Preparation

-

Clean a fluorine-doped tin oxide (FTO) glass substrate by sonicating in detergent, deionized water, and ethanol.

-

Apply a transparent layer of TiO₂ paste (e.g., 20 nm particle size) using the doctor-blade technique.

-

Sinter the TiO₂ film by gradually heating to 500 °C and maintaining that temperature for 30 minutes to ensure particle necking and remove organic binders.

-

After cooling to ~80 °C, immerse the photoanode in a dye solution (e.g., 0.3 mM dye in a 1:1 acetonitrile/tert-butanol solvent) for 12-24 hours at room temperature.

-

Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye molecules and dry it.

Step 2: Cell Assembly

-

Prepare a platinum-coated FTO glass to serve as the counter electrode.

-

Assemble the cell by placing the dye-sensitized photoanode and the Pt counter electrode together, separated by a thin polymer spacer (e.g., 25 µm Surlyn).

-

Heat-seal the electrodes together.

-

Introduce the electrolyte (e.g., containing 0.05 M I₂, 0.1 M LiI, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.

-

Seal the hole with a coverslip and thermoplastic.

Step 3: Photovoltaic Characterization

-

Define the active area of the cell using a non-reflective mask.

-

Measure the current-voltage (I-V) characteristics using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

-

From the I-V curve, extract the key photovoltaic parameters: Jsc, Voc, FF, and calculate the power conversion efficiency (η).

Broader Applications

While DSSCs are a primary focus, the unique ICT properties of thiophene-based D-π-A dyes make them suitable for other advanced applications:

-

Non-Linear Optics (NLO): The significant change in dipole moment upon photoexcitation can give rise to large second-order hyperpolarizabilities, making these dyes candidates for NLO materials used in optical switching and frequency doubling.[12][13][14]

-

Photodynamic Therapy (PDT): Certain thiophene-based D-π-A structures can act as potent photosensitizers. Upon illumination, they can generate reactive oxygen species (ROS) that induce cell death, showing potential for use in anticancer therapies.[15]

Conclusion and Future Outlook

D-π-A organic dyes featuring thiophene linkers represent a mature yet continually evolving class of functional materials. The field has demonstrated that rational molecular design—specifically the modulation of the π-linker's length, rigidity, and electronic nature—directly translates to improved performance in optoelectronic devices. Future research will likely focus on developing novel, easily synthesized fused thiophene systems to further enhance planarity and light-harvesting, as well as designing dyes that absorb in the near-infrared (NIR) region to utilize a greater portion of the solar spectrum. The continued synergy between computational modeling and experimental synthesis will be paramount in accelerating the discovery of next-generation dyes for solar energy, sensing, and therapeutic applications.

References

-

Performance Regulation of Thieno[3,2-b]benzothiophene π-Spacer-Based D-π-A Organic Dyes for Dye-Sensitized Solar Cell Applications: Insights From Computational Study. Frontiers in Chemistry. [Link]

-

Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Molecules. [Link]

-

Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety. Inorganic and Nano-Metal Chemistry. [Link]

-

Pyrene-based organic dyes with thiophene containing π-linkers for dye-sensitized solar cells: optical, electrochemical and theoretical investigations. Physical Chemistry Chemical Physics. [Link]

-

Pyrene-based organic dyes with thiophene containing π-linkers for dye-sensitized solar cells: optical, electrochemical and theoretical investigations. PubMed. [Link]

-

Thiophene-linked porphyrin derivatives for dye-sensitized solar cells. Chemical Communications. [Link]

-

Thiophene-Bridged Double D-π-A Dye for Efficient Dye-Sensitized Solar Cell. Chemistry of Materials. [Link]

-

Performance Regulation of Thieno[3,2-b]benzothiophene π-Spacer-Based D-π-A Organic Dyes for Dye-Sensitized Solar Cell Applications: Insights From Computational Study. ResearchGate. [Link]

-

Thiophene-Bridged Double D-π-A Dye for Efficient Dye-Sensitized Solar Cell. ACS Publications. [Link]

-

D-π-A organic dyes based on thiophene and selenophene for dye-sensitized solar cells: Unveiling the effect of selenophene on photovoltaic performance. ResearchGate. [Link]

-

Effect of Electron-Withdrawing/-Donating Groups on the Sensitizing Action of the Novel Organic Dye “3-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)-2-cyanoacrylic Acid” for N-Type Dye-Sensitized Solar Cells: A Theoretical Study. ResearchGate. [Link]

-

Novel D-π-A Organic Dyes with Thieno[3,2-b]thiophene-3,4-ethylenedioxythiophene Unit as a π-Bridge for Highly Efficient Dye-Sensitized Solar Cells with Long-Term Stability. ACS Applied Materials & Interfaces. [Link]

-

Computational design and experimental investigation of novel thiophene-based organic dyes with N,N-dimethylaminophenyl and morpholinophenyl donors for dye-sensitized solar cells. ResearchGate. [Link]

-

Novel D-π-A Organic Dyes with Thieno[3,2- b ]thiophene-3,4-ethylenedioxythiophene Unit as a π-Bridge for Highly Efficient Dye-Sensitized Solar Cells with Long-Term Stability. ResearchGate. [Link]

-

The role of the donor group and electron-accepting substitutions inserted in π-linkers in tuning the optoelectronic properties of D–π–A dye-sensitized solar cells. RSC Advances. [Link]

-

effect of π-spacer on D-A'-π-a system organic dyes for dye-sensitized solar cells (DSSCs) technology: a computational approach. Journal of Materials Science: Materials in Electronics. [Link]

-

Effect of linker used in D–A–π–A metal free dyes with different π-spacers for dye sensitized solar cells. ResearchGate. [Link]

-

Effect of different electron donating groups on the performance of dye-sensitized solar cells. ResearchGate. [Link]

-

Computational study of linear carbon chain based organic dyes for dye sensitized solar cells. Physical Chemistry Chemical Physics. [Link]

-

Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. RSC Advances. [Link]

-

Thiophene-Based Organic D–π–A Dyes as Potent Sensitizers for Photodynamic Therapy. Angewandte Chemie International Edition. [Link]

-

Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Physical Chemistry Chemical Physics. [Link]

-

Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. Physical Chemistry Chemical Physics. [Link]

-

Effect of linker used in D–A–π–A metal free dyes with different π-spacers for dye sensitized solar cells. Scilit. [Link]

-

The Structure-property Relationships of D-π-A BODIPY Dyes for Dye-sensitized Solar Cells. ResearchGate. [Link]

-

Non-linear optical properties of organic molecules. Part 13.—Calculation of the structure and frequency-dependent hyperpolarisability of a blue azothiophene dye. Journal of the Chemical Society, Faraday Transactions. [Link]

-

POM-based dyes featuring rigidified bithiophene π linkers: potential high-efficiency dyes for dye-sensitized solar cells. New Journal of Chemistry. [Link]

-

HX-Linear and Nonlinear Optical Responsiveness of Rationally Designed Heteroleptic d8-Metallo-dithiolene Complexes. AIR Unimi. [Link]

-

Non-Linear Optical Properties for Thin Films of Fluorescein Organic Laser Dyes Doped with Polyvinyl Alcohol Polymer and Al2O3 Nanoparticles. MDPI. [Link]

Sources

- 1. The role of the donor group and electron-accepting substitutions inserted in π-linkers in tuning the optoelectronic properties of D–π–A dye-sensitized solar cells: a DFT/TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Performance Regulation of Thieno[3,2-b]benzothiophene π-Spacer-Based D-π-A Organic Dyes for Dye-Sensitized Solar Cell Applications: Insights From Computational Study [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrene-based organic dyes with thiophene containing π-linkers for dye-sensitized solar cells: optical, electrochemical and theoretical investigations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Pyrene-based organic dyes with thiophene containing π-linkers for dye-sensitized solar cells: optical, electrochemical and theoretical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells [mdpi.com]

- 7. Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Non-linear optical properties of organic molecules. Part 13.—Calculation of the structure and frequency-dependent hyperpolarisability of a blue azothiophene dye - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 14. air.unimi.it [air.unimi.it]

- 15. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Free Sensitizers from Thiophene Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of metal-free organic sensitizers derived from thiophene aldehydes, with a focus on creating molecules with a Donor-π-Acceptor (D-π-A) architecture. Such sensitizers are of significant interest in various fields, including dye-sensitized solar cells (DSSCs) and photodynamic therapy.[1] This document provides not only step-by-step protocols but also the underlying chemical principles and experimental rationale to empower researchers in this field. The protocols described herein are designed to be self-validating, with clear checkpoints for characterization and purification.

Introduction: The Significance of Thiophene-Based Metal-Free Sensitizers

Metal-free organic sensitizers have emerged as a compelling alternative to traditional ruthenium-based complexes in light-harvesting applications.[2][3][4] Their advantages include cost-effectiveness, environmental friendliness, and high molar extinction coefficients.[3][5] Thiophene and its derivatives are particularly valuable as building blocks due to their excellent electronic properties, stability, and the ability to fine-tune their electrochemical and photophysical characteristics through molecular design.[6][7]

The Donor-π-Acceptor (D-π-A) motif is a cornerstone of modern organic sensitizer design.[6][8] In this architecture:

-

An electron-donating group (D) provides the source of electrons upon photoexcitation.

-

A π-conjugated bridge (π) facilitates efficient charge separation and transport. Thiophene units are excellent candidates for this role.[6]

-

An electron-accepting group (A) , often equipped with an anchoring function like a carboxylic or cyanoacrylic acid, injects the electron into a semiconductor (in DSSCs) or participates in other photochemical processes.[6]

This guide will focus on a robust and versatile synthetic route to access these D-π-A sensitizers, starting from readily available thiophene aldehydes.

Core Synthetic Strategy: The Knoevenagel Condensation

The key carbon-carbon bond-forming reaction in this synthetic approach is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound.[9][10] In our context, a thiophene aldehyde (acting as the π-component precursor) reacts with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., cyanoacetic acid, which will become the acceptor/anchor).

The general mechanism proceeds as follows:

-

A base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

-

The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiophene aldehyde.

-

A subsequent dehydration step, often facilitated by the reaction conditions, leads to the formation of a new carbon-carbon double bond, yielding the desired α,β-unsaturated product.[11]

The choice of base is critical and can range from organic bases like piperidine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to inorganic bases.[12][13] The reaction conditions can be optimized for temperature, solvent, and reaction time to achieve high yields and purity.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Thiophene-2-carboxaldehyde | Reagent | Sigma-Aldrich | Or other substituted thiophene aldehydes. |

| Cyanoacetic acid | ≥99% | Acros Organics | |

| Piperidine | 99% | Alfa Aesar | Catalyst |

| Acetonitrile | Anhydrous | Fisher Scientific | Solvent |

| Chloroform | HPLC Grade | J.T. Baker | For chromatography |

| Hexanes | HPLC Grade | J.T. Baker | For chromatography |

| Methanol | ACS Grade | VWR | For recrystallization |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction |

| Hydrochloric acid (HCl) | 1 M solution | For workup | |

| Sodium sulfate (Na₂SO₄) | Anhydrous | For drying | |

| Silica gel | 230-400 mesh | For column chromatography |

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of a Model D-π-A Sensitizer: (E)-2-cyano-3-(thiophen-2-yl)acrylic acid

This protocol details the synthesis of a foundational sensitizer where the thiophene ring itself acts as a simple π-system.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiophene-2-carboxaldehyde (1.12 g, 10 mmol) and cyanoacetic acid (0.94 g, 11 mmol) in 30 mL of anhydrous acetonitrile.

-

Catalyst Addition: To the stirring solution, add piperidine (0.1 mL, ~1 mmol) as the catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The product spot should be UV-active and have a lower Rf value than the starting aldehyde.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Acidify the reaction mixture by the dropwise addition of 1 M HCl until the pH is approximately 2-3. This will protonate the carboxylate and cause the product to precipitate.

-

Isolation: Filter the resulting solid using a Büchner funnel, and wash the filter cake with cold water (2 x 20 mL) to remove any residual salts and piperidinium hydrochloride.

-

Drying: Dry the crude product under vacuum to yield a pale yellow solid.

Purification: Recrystallization

For many applications, the crude product obtained from the Knoevenagel condensation is of sufficient purity. However, for device fabrication or rigorous photophysical studies, further purification is recommended.

-

Solvent Selection: Methanol is a suitable solvent for the recrystallization of (E)-2-cyano-3-(thiophen-2-yl)acrylic acid.

-

Procedure: Dissolve the crude product in a minimal amount of hot methanol. If any insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization of the Synthesized Sensitizer

It is imperative to thoroughly characterize the final product to confirm its identity and purity.[6][14][15]

| Characterization Technique | Expected Results for (E)-2-cyano-3-(thiophen-2-yl)acrylic acid |

| ¹H NMR | Signals corresponding to the thiophene ring protons, the vinylic proton, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the thiophene carbons, the cyano carbon, the carboxylic carbon, and the olefinic carbons. |

| FTIR | Characteristic peaks for the C≡N stretch, C=O stretch of the carboxylic acid, and C=C stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |

| UV-Vis Spectroscopy | An absorption spectrum showing the characteristic intramolecular charge transfer (ICT) band. |

| Melting Point | A sharp melting point indicates high purity. |

Visualization of Workflow and Reaction

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of thiophene-based sensitizers.

Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel condensation.

Conclusion and Future Perspectives

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of metal-free sensitizers from thiophene aldehydes. The versatility of the Knoevenagel condensation allows for the incorporation of a wide variety of substituted thiophene aldehydes and active methylene compounds, enabling the systematic tuning of the photophysical and electrochemical properties of the resulting sensitizers. Future work can focus on introducing more complex donor moieties to the thiophene aldehyde precursor to create highly efficient D-A-π-A systems for advanced applications.[16]

References

- PNAS. Metal-free organic sensitizers for use in water-splitting dye-sensitized photoelectrochemical cells.

- Benchchem. Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.

- PubMed. Rapid Synthesis of Thiophene-Based, Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) by a One-Pot, Four-Component Coupling Approach.

- IDR@NITK.

- SciSpace. Simple Thiophene Based Organic Dyes as Active Photosensitizers for DSSC Application: from Molecular Design to Structure Property.

- SYNTHESIS AND CHARACTERIZATION OF THIOPHENE BASED METAL FREE DYE SENSITIZERS FOR SOLAR CELLS, THEIR PHOTO.

- Thiophene-Based Organic D–π–A Dyes as Potent Sensitizers for Photodynamic Therapy.

- ResearchGate.

- ResearchGate.

- RSC Publishing. Novel organic dyes for efficient dye-sensitized solar cells.

- ACS Publications.

- UNAM Repository. Synthesis and characterisation of thiophene based metal free dye sensitisers for solar cells, their photo-response and chemosensing properties.

- RSC Publishing. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach.

- NTU scholars. 2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells.

- Afribary. Synthesis And Characterization Of Thiophene Based Metal Free Dye Sensitizers For Solar Cells, Their Photoresponse And Chemosensing Properties.

- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.

- PMC. Design, Molecular Modeling and Synthesis of Metal-Free Sensitizers of Thieno Pyridine Dyes as Light-Harvesting Materials with Efficiency Improvement Using Plasmonic Nanoparticles.

- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.

- RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.

- Mediterranean Journal of Medical Research.

- Organic Chemistry Portal.

- RSC Publishing. Organic sensitizers featuring thiophene derivative based donors with improved stability and photovoltaic performance.

- Beilstein Journals.

Sources

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. pnas.org [pnas.org]

- 3. repository.unam.edu.na [repository.unam.edu.na]

- 4. Synthesis and characterisation of thiophene based metal free dye sensitisers for solar cells, their photo-response and chemosensing properties [repository.unam.edu.na]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. scispace.com [scispace.com]

- 7. Organic sensitizers featuring thiophene derivative based donors with improved stability and photovoltaic performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 11. Knoevenagel Condensation [organic-chemistry.org]

- 12. asianpubs.org [asianpubs.org]

- 13. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. idr.nitk.ac.in [idr.nitk.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

optimizing reaction time for thiophene aldehyde condensation

Technical Support Ticket #8492: Optimization of Thiophene-2-Carbaldehyde Condensation Kinetics

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Process Chemistry & Kinetics Optimization

Executive Summary

You are experiencing suboptimal reaction times (likely >4 hours) or incomplete conversion in the condensation of thiophene-2-carbaldehyde. Unlike benzaldehyde, thiophene-2-carbaldehyde presents unique kinetic challenges due to the electron-donating nature of the sulfur atom, which reduces the electrophilicity of the carbonyl carbon.

This guide provides a validated pathway to reduce reaction times from hours to minutes using Microwave Irradiation (MW) and Catalytic Tuning , moving beyond partial thermodynamic control to rapid kinetic dominance.

Part 1: The Kinetic Barrier (Root Cause Analysis)

To optimize time, we must first understand the molecular resistance.

The Thiophene Deactivation Factor: In a standard Knoevenagel or Aldol condensation, the rate-determining step is often the nucleophilic attack of the enolate on the aldehyde carbonyl.

-

Benzaldehyde: Moderately electrophilic.

-

Thiophene-2-carbaldehyde: The sulfur atom is a strong resonance donor (+M effect). It pumps electron density into the ring and, by extension, stabilizes the carbonyl carbon. This makes the carbonyl less electrophilic (less positive), significantly slowing down the initial nucleophilic attack compared to phenyl analogs [1].

Implication: You cannot simply "wait longer" without risking side reactions (cannizzaro/polymerization). You must increase the energy of the collision or the activity of the nucleophile.

Part 2: Protocol Optimization Modules

Module A: Energy Input (The "Switch" to Microwave)

The single most effective method to optimize reaction time for this substrate is transitioning from conductive heating (oil bath) to dielectric heating (microwave).

Comparative Efficiency Data: Reaction: Thiophene-2-carbaldehyde + Active Methylene Compound (e.g., Malononitrile/Ethyl Cyanoacetate)

| Parameter | Conventional Thermal (Reflux) | Microwave Assisted (MW) | Ultrasonication |

| Reaction Time | 3.0 – 6.0 Hours | 2 – 15 Minutes | 20 – 45 Minutes |

| Typical Yield | 65 – 80% | 85 – 98% | 80 – 92% |

| Solvent | Ethanol/Toluene | Ethanol/Water or Solvent-Free | Water/Ethanol |

| Energy Efficiency | Low (Heat loss to environment) | High (Direct molecular coupling) | Moderate |

Validated MW Protocol (Solvent-Free/Green):

-

Mix: Combine Thiophene-2-carbaldehyde (1.0 eq), Active Methylene (1.1 eq), and Ammonium Acetate (0.1 eq) or Piperidine (catalytic drops) in a microwave vial.

-

Irradiate: Set MW reactor to 80°C (constant temp mode) or 300W (power mode).

-

Duration: Run for 2 minutes . Check TLC. If incomplete, pulse for 1-minute intervals.

-

Workup: Cool to RT. Add cold water/ethanol (1:1). The product usually precipitates immediately. Filter and recrystallize.[1][2]

Technical Note: The high dipole moment of thiophene-2-carbaldehyde allows for excellent coupling with microwave irradiation, causing rapid internal heating that overcomes the activation energy barrier caused by the sulfur donation [2].

Module B: Catalyst Selection Logic

If MW is unavailable, or if scaling up requires batch reactors, catalyst choice is the variable to tune.

The "Piperidine Trap": While Piperidine/Acetic Acid is standard, it is often too slow for electron-rich aldehydes. The Solution: Use Ionic Liquids or Heterogeneous Base Catalysts .

-

Ionic Liquids (e.g., [bmIm]OH): Act as both solvent and catalyst.[3] They stabilize the charged intermediates, accelerating the rate-determining step.

-

L-Proline: Effective for "Green" aldol condensations, though typically slower than ionic liquids.

Diagram 1: Catalyst & Method Decision Logic Use this flowchart to select the optimal workflow based on your lab's constraints.

Caption: Decision matrix for selecting reaction conditions based on equipment availability and scale.

Part 3: Troubleshooting & FAQs

Diagram 2: Mechanistic Bottlenecks Understanding where the reaction stalls.

Caption: The primary kinetic bottleneck is the nucleophilic attack due to thiophene's electron donation.

Troubleshooting Guide:

| Symptom | Root Cause | Corrective Action |

| Reaction Stalls at ~60% | Water Accumulation: The reaction is reversible. Water buildup pushes equilibrium back to reactants. | Chemical: Add molecular sieves (3Å or 4Å) to the flask.Physical: Use a Dean-Stark trap (if using Toluene) or switch to MW (drives off water). |

| "Sticky" or Tar Product | Polymerization: Thiophene derivatives are sensitive to strong acids/bases and prolonged heat. | Neutralize: Switch to a milder base (Piperidine acetate or Ammonium acetate).Time: Reduce reaction time; stop before 100% conversion if tarring begins. |

| No Precipitation | Solubility Issue: The product is too soluble in the reaction solvent (often Ethanol). | Precipitation: Pour the reaction mixture into ice-cold water with vigorous stirring. The hydrophobic product will crash out. |

| Starting Material Remains | Catalyst Deactivation: Common with hygroscopic bases. | Refresh: Use freshly distilled amine or fresh bottle of catalyst. Ensure solvent is dry (anhydrous EtOH). |

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for this reaction? A: Yes. Surprisingly, "on-water" reactions can be very fast due to hydrophobic effects forcing the organic reactants together. However, for thiophene condensation, a co-solvent (Ethanol/Water 1:1) with ultrasonication is often superior to pure water, preventing the "oiling out" of reactants [3].

Q2: Why does my product turn red/brown upon standing? A: Thiophene derivatives are prone to oxidative degradation or photo-oxidation. Ensure your product is thoroughly washed to remove all traces of the base catalyst (which promotes degradation) and store it in an amber vial under inert gas (Nitrogen/Argon) if possible.

Q3: I don't have a microwave reactor. Can I use a kitchen microwave? A: Strictly No. Kitchen microwaves have pulsed power cycles and uneven standing waves (hotspots) that can cause localized superheating, leading to explosion of sealed vessels or rapid decomposition of the thiophene ring. Only use dedicated synthetic microwave reactors with temperature feedback loops.

References

-

Reactivity of Heterocyclic Aldehydes: Comparison of reactivity in condensation reactions. Source: ResearchGate.[4] "Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?"

-

Microwave vs. Conventional Kinetics: Detailed kinetic study showing lack of non-thermal effects but massive thermal acceleration. Source: MDPI. "The Comparative Study of the Kinetics of Knoevenagel Condensation Under Microwave and Conventional Conditions."

-

Green Chemistry Approaches (Sonication/MW): Optimization of Knoevenagel condensation using ultrasound and microwave. Source: Banaras Hindu University / Journal of Scientific Research. "Novel Methods of Knoevenagel Condensation."

-

Ionic Liquid Catalysis: High-speed condensation using functionalized ionic liquids. Source: ResearchGate.[4] "Optimization of the reaction conditions for Claisen-Schmidt condensation."

Sources

troubleshooting low conversion rates in thiophene aldehyde reactions

Topic: Troubleshooting Low Conversion Rates in Thiophene Aldehyde Reactions Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Sulfur" Variable

Welcome to the technical support center. If you are experiencing low conversion rates with thiophene-2-carbaldehyde or thiophene-3-carbaldehyde, you are likely battling one of three adversaries: Electronic Deactivation , Catalyst Poisoning , or Acid-Induced Instability .

Thiophene is not simply "benzene with a sulfur."[1] It is an electron-rich heterocycle that acts as a Lewis base (soft donor) and a resonance donor. This guide deconstructs these properties into actionable troubleshooting workflows.

Module 1: Reactivity & Nucleophilic Addition (Knoevenagel/Aldol)

Symptom: Reaction stalls at 40-60% conversion; increasing heat leads to tar formation.

The Root Cause: Electronic Deactivation

Unlike benzaldehyde, thiophene aldehydes possess a carbonyl carbon that is significantly less electrophilic. The sulfur atom donates electron density into the ring, which is then conjugated to the carbonyl group (especially in the 2-position). This "pushes" electrons toward the carbonyl oxygen, stabilizing the molecule and making the carbonyl carbon less susceptible to nucleophilic attack.

Visualizing the Deactivation: The diagram below illustrates why your nucleophile is struggling to attack the thiophene aldehyde compared to a standard benzaldehyde.

Figure 1: The Resonance Deactivation Pathway. The electron-rich thiophene ring stabilizes the carbonyl dipole, raising the activation energy for nucleophilic attack.

Troubleshooting Protocol: Knoevenagel Condensation

Standard Protocol Fail: Using Piperidine/Ethanol at reflux often fails due to equilibrium stagnation.

Optimized Protocol (The "Dry & Drive" Method):

-

Solvent Switch: Replace Ethanol with Toluene or Benzene .

-

Catalyst System: Switch to Ammonium Acetate (NH₄OAc) or Piperidine/Acetic Acid (1:1) .

-

Water Removal (Critical): You must drive the equilibrium. Use a Dean-Stark trap to physically remove water.[2]

| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Reason |

| Solvent | Ethanol/Methanol | Toluene/Xylene | Allows higher temp (>100°C) & azeotropic water removal. |

| Base | Piperidine (alone) | Piperidine + Glacial AcOH | Buffering prevents side-reactions; acid activates the carbonyl oxygen. |

| Stoichiometry | 1:1 | 1.2 : 1 (Aldehyde excess) | Thiophene aldehyde is the limiting reagent due to lower reactivity. |

Module 2: Metal-Catalyzed Cross-Couplings (Suzuki/Stille)

Symptom: Reaction starts but dies quickly ( <30% yield). Adding more catalyst doesn't help.

The Root Cause: Catalyst Poisoning

Thiophene sulfur is a "soft" Lewis base. Palladium (Pd) is a "soft" Lewis acid. According to HSAB theory, they bind strongly. The thiophene substrate (or trace sulfur impurities) coordinates to the Pd center, displacing the phosphine ligands and shutting down the catalytic cycle.

Figure 2: Catalyst Poisoning Mechanism. Thiophene sulfur acts as a ligand, sequestering the Palladium and preventing oxidative addition.

Troubleshooting Protocol: The "Bulky Ligand" Strategy

To prevent sulfur binding, you must sterically crowd the metal center so only the reactive carbon bond can access it, not the sulfur atom.

FAQ: How do I fix the poisoning?

-

Q: Can I just add more Pd(PPh₃)₄?

-

A: No. Triphenylphosphine is too labile. The sulfur will displace it.

-

-

Q: What is the recommended catalyst system?

-

A: Use Buchwald Dialkylbiaryl Ligands (e.g., SPhos or XPhos ).

-

Why? These ligands are bulky and electron-rich. They bind Pd tightly (preventing displacement by S) and create a steric pocket that facilitates oxidative addition while blocking sulfur coordination.

-

-

Recommended Conditions:

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: SPhos (1:2 ratio Pd:Ligand)

-

Base: K₃PO₄ (Anhydrous)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Module 3: Synthesis & Stability (Vilsmeier-Haack)

Symptom: Low yield during the creation of the aldehyde; product contains black tar.

The Root Cause: Thermal Instability of the Iminium Salt

In the Vilsmeier-Haack reaction, the intermediate (chloromethyliminium salt) attached to the thiophene ring is thermally sensitive. If the reaction mixture is heated too aggressively before hydrolysis, the thiophene ring (which is acid-sensitive) will polymerize.

Protocol Check: The Temperature Ramp

-

Formation (0°C): Add POCl₃ to DMF at 0°C.

-

Addition (0-10°C): Add Thiophene slowly. Do not let exotherm spike.

-

Heating (Critical): Heat to 60-70°C maximum .

-

Warning: Many protocols for benzene derivatives suggest reflux (100°C). Do not do this with thiophene. It will turn into a polymer mess.

-

-

Hydrolysis: Cool to 0°C before adding Sodium Acetate (aq) for hydrolysis. Rapid neutralization prevents acid-catalyzed polymerization.

References & Validated Sources

-

Vilsmeier-Haack Optimization:

-

Title: "Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions"

-

Source: Zeitschrift für Naturforschung B (2012)

-

Relevance: Details the sensitivity of thiophene formylation and temperature limits.

-

Link:[Link]

-

-

Catalyst Poisoning Mechanisms:

-

Thiophene Aldehyde Reactivity (Knoevenagel):

-

Title: "Process for production of 2-thiophene aldehydes"[4]

-

Source: Google Patents (EP0587136A1)

-

Relevance: Industrial scale-up data showing yield dependence on temperature and hydrolysis conditions.

-

Link:

-

-

General Reactivity Comparison:

-

Title: "A Comparative Guide to the Reactivity of 3-(Thiophen-2-yl)propanal and 3-Thiophenecarboxaldehyde"

-

Source: BenchChem Technical Guides[2]

-

Relevance: Discusses the spacer effect vs. conjugation on electrophilicity.

-

Sources

minimizing degradation of triphenylamine derivatives during synthesis

Technical Support Center: Synthesis of Triphenylamine Derivatives

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of triphenylamine (TPA) derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize degradation and maximize yield by explaining the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of triphenylamine derivatives, particularly through common cross-coupling reactions like the Buchwald-Hartwig amination.

Q1: My reaction mixture is turning a dark green, blue, or black color. What is happening and how can I prevent it?

Answer:

This is a classic indicator of the oxidation of the triphenylamine core. TPAs are well-known for their ability to be easily oxidized to form stable radical cations (TPA•+), which are often intensely colored.[1][2][3] This oxidation is a primary degradation pathway and can lead to undesired side products and reduced yields.

Primary Causes:

-

Presence of Atmospheric Oxygen: The most common culprit is the presence of oxygen in the reaction headspace or dissolved in the solvents. The TPA nitrogen center is electron-rich and susceptible to one-electron oxidation.

-

Oxidizing Impurities: Reagents or solvents may contain peroxide or other oxidizing impurities that can initiate the degradation process.

-

Inappropriate Oxidants (in Oxidative Polymerization): When performing oxidative coupling (e.g., with FeCl₃), poorly controlled stoichiometry or reaction time can lead to over-oxidation and insoluble, intractable materials.[4]

Solutions & Preventative Measures:

-

Implement a Strict Inert Atmosphere: This is the most critical step.

-

Ensure all glassware is oven- or flame-dried to remove adsorbed water and oxygen.

-

Use Schlenk line techniques or a glovebox for the entire reaction setup.

-

Purge the reaction vessel thoroughly with a high-purity inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding reagents.

-

-

Degas All Solvents and Liquid Reagents: Dissolved oxygen is a significant, often overlooked, source of contamination.

-

The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved gases.

-

Alternatively, sparging the solvent with an inert gas for 30-60 minutes can significantly reduce oxygen levels.

-

-

Purify Reagents: Ensure the purity of your starting materials. Aryl halides, amines, and especially solvents should be free from oxidizing contaminants. Anhydrous, de-gassed solvents are commercially available and recommended.[5]

Workflow for Preventing Oxidation

Caption: Workflow for setting up an oxygen-free reaction environment.

Q2: I'm getting a low yield in my Buchwald-Hartwig amination reaction. What are the common causes?

Answer:

Low yields in Buchwald-Hartwig aminations are common during optimization and can be traced back to several interdependent factors. The reaction relies on a delicate catalytic cycle, and any disruption can lead to poor performance.[6]

Potential Causes & Troubleshooting Steps:

-

Catalyst Deactivation: The active Pd(0) species is crucial. It can be deactivated through several pathways.

-

Oxidation: As discussed in Q1, oxygen can oxidize Pd(0) to the inactive Pd(II) state.[5] Solution: Ensure rigorous inert atmosphere techniques.

-

Aggregation: The Pd(0) catalyst can precipitate as palladium black, removing it from the catalytic cycle.[5] This can be caused by excessively high temperatures or inappropriate ligand choice. Solution: Lower the reaction temperature and/or screen different ligands.

-

Poisoning: Impurities in the starting materials, such as sulfur or other halides, can irreversibly bind to the palladium center and poison the catalyst.[7][8] Solution: Use high-purity reagents and solvents. If poisoning is suspected, purifying the starting materials is necessary.

-

-

Inappropriate Reaction Conditions: The choice of base, ligand, and solvent are all critical and substrate-dependent.[9]

-

Base: Strong bases like NaOtBu are common but can degrade substrates with sensitive functional groups (e.g., esters, ketones).[9] Weaker bases like K₃PO₄ or Cs₂CO₃ offer greater functional group tolerance but may require higher temperatures or longer reaction times.

-

Ligand: The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle. For sterically hindered TPA synthesis, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are often required to promote efficient reductive elimination.[6]

-

Solvent: Aprotic solvents like toluene, dioxane, or THF are common.[10] The choice can affect the solubility of the base and the catalyst complex, influencing reaction rates.

-

-

Side Reactions: The primary competing reaction is often hydrodehalogenation, where the aryl halide is reduced instead of coupled.[11] This is particularly problematic with electron-rich aryl halides or when using primary amines.

Troubleshooting Workflow

Caption: Logical workflow for troubleshooting a low-yield Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles of synthesizing TPA derivatives while minimizing degradation.

Q3: What are the primary degradation pathways for triphenylamine derivatives during synthesis?

Answer:

There are three main degradation pathways to be aware of during the synthesis of TPA derivatives:

-

Electrochemical Oxidation: As mentioned, the nitrogen lone pair makes the TPA core susceptible to oxidation, forming a stable radical cation.[2] This is often reversible but can lead to irreversible follow-up reactions like dimerization, where two TPA radicals couple, typically at the para-positions, to form tetraphenylbenzidine-type structures.[1] This is particularly relevant in electrochemical applications but can also be chemically initiated by oxygen or other oxidants.

-

Thermal Decomposition: While most TPA derivatives are highly thermally stable with decomposition temperatures often exceeding 300°C, prolonged exposure to very high temperatures can cause degradation.[12][13][14] This is more of a concern in older, harsher synthetic methods like the Ullmann condensation, which requires temperatures around 200°C and can lead to charring and insoluble side products.[15] Modern cross-coupling methods operate under milder conditions, reducing this risk.

-

Catalyst-Mediated Side Reactions: In palladium-catalyzed reactions, several side pathways compete with the desired C-N bond formation. The most prominent is hydrodehalogenation , where the aryl halide starting material is reduced to the corresponding arene, consuming reagents and lowering the yield.[11] Another issue is catalyst deactivation , where the active Pd(0) catalyst is either oxidized or aggregates into inactive palladium black.[5]

Q4: How do I select the optimal catalyst system for a Buchwald-Hartwig reaction to synthesize a TPA derivative?

Answer:

Selecting the right catalyst system is crucial for success and involves optimizing the palladium source, ligand, and base for your specific substrates.

| Component | Options & Considerations | Rationale |

| Palladium Source | Pd(OAc)₂ / Pd₂(dba)₃: Common Pd(II) and Pd(0) sources. Require in situ formation of the active catalyst with the ligand.[16] Pre-catalysts (e.g., G3/G4-XPhos): Air-stable Pd(II) complexes that reliably generate the active Pd(0) species under reaction conditions.[9] | Pre-catalysts are often more reliable and give more reproducible results as they bypass the often-finicky in situ activation step.[11] |

| Ligand | Bulky Biarylphosphines: (e.g., XPhos, SPhos, RuPhos). These are the state-of-the-art for challenging couplings. | The bulkiness of the ligand promotes the final reductive elimination step to form the C-N bond and prevents catalyst dimerization. The electron-donating nature increases the electron density on the palladium, facilitating the initial oxidative addition step.[6] |

| Base | Strong Bases: NaOtBu, KOtBu, LHMDS. Highly effective and often allow for lower reaction temperatures. | These bases are strong enough to deprotonate the amine, which is necessary for the catalytic cycle. However, their high basicity can cause decomposition of sensitive functional groups on the substrates.[9] |

| Base | Weak Bases: K₃PO₄, Cs₂CO₃, K₂CO₃. Milder and compatible with a wider range of functional groups. | These are preferred for substrates with base-sensitive moieties like esters or enolizable ketones. They often require higher reaction temperatures or longer times to achieve full conversion. Cs₂CO₃ is noted for its good solubility in organic solvents.[9] |

General Strategy: For a new TPA synthesis, a good starting point is a modern pre-catalyst (like G4-XPhos) with a strong base (like NaOtBu) in an aprotic solvent like toluene at 80-100°C. If substrate decomposition is observed, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and adjust the temperature as needed.

Q5: What analytical techniques are best for identifying degradation products?

Answer:

A combination of techniques is often necessary to fully characterize your product and identify any degradation byproducts.

-

Thin-Layer Chromatography (TLC) & Column Chromatography: The first line of defense for monitoring reaction progress and for purification. The appearance of new, often colored, spots can indicate degradation.

-

UV-Visible Spectroscopy: Since TPA radical cations are highly colored, UV-Vis can be used to detect their formation. New absorption bands appearing in the visible region (typically > 400 nm) are a strong indicator of oxidation.[2]

-

Cyclic Voltammetry (CV): This electrochemical technique is excellent for probing the oxidative stability of your TPA derivative. It measures the potential at which the molecule is oxidized. A lower oxidation potential indicates it is easier to oxidize and thus more susceptible to degradation by air.[2][17]

-

Mass Spectrometry (LC-MS, GC-MS): Indispensable for identifying the mass of side products. It can help confirm the presence of hydrodehalogenation products (mass of arene), dimerization products (mass of two TPA units minus two hydrogens), or products from substrate decomposition.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): The gold standard for structural elucidation of your final product. It can also help identify and quantify impurities and side products if their signals do not overlap significantly with the product signals.

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere (Schlenk Line) Reaction Setup

-

Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120°C overnight or flame-dry under vacuum immediately before use.

-

Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of high-purity inert gas (e.g., Argon). Allow to cool to room temperature.

-

Solvent Degassing: Use a previously degassed solvent. The freeze-pump-thaw method is recommended for best results.

-

Place the solvent in a robust flask with a stopcock.

-

Freeze the solvent using liquid nitrogen.

-

Apply a high vacuum for 5-10 minutes.

-

Close the stopcock and thaw the solvent. Bubbles of dissolved gas will be visible.

-

Repeat this cycle two more times.

-

-

Reagent Addition:

-

Add solid reagents (e.g., palladium catalyst, ligand, base, aryl halide) to the reaction flask under a strong counter-flow of inert gas.

-

Add degassed solvents and liquid amines via a gas-tight syringe.

-

-

Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction, often by connecting the system to a bubbler or a balloon filled with the inert gas.

References

-

Fully Bridged Triphenylamine Derivatives as Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Organic Letters.[Link]

-

Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. MDPI.[Link]

-

Thermal decomposition profiles obtained by TGA. ResearchGate.[Link]

-

Triphenylamine-based small molecules with aggregation-induced emission and mechanochromic luminescence properties for OLED application. PolyU Institutional Research Archive.[Link]

-

Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. PMC.[Link]

-

Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Journal of Electroanalytical Chemistry.[Link]

-

Recent progress on triphenylamine materials: synthesis, properties, and applications. ResearchGate.[Link]

-

One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes. RSC Publishing.[Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.[Link]

-

Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. ResearchGate.[Link]

-

The oxidation state changes of triphenylamine (TPA). ResearchGate.[Link]

-

Polymers based on triphenylamine: synthesis, properties, and applications. Russian Chemical Reviews.[Link]

-

Synthesis pathways of the derivatives of triphenylamine. ResearchGate.[Link]

-

Synthesis and Analysis of Triphenylamine: A Review. ResearchGate.[Link]

-

Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications. ACS Sustainable Chemistry & Engineering.[Link]

-

Synthesis and properties of the derivatives of triphenylamine and 1,8-naphthalimide with the olefinic linkages between chromophores. RSC Publishing.[Link]

-

Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. ACS Catalysis.[Link]

-

Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Preprints.org.[Link]

-

Poisoning and deactivation of palladium catalysts. SciSpace.[Link]

-

Poisoning and deactivation of palladium catalysts. ResearchGate.[Link]

-

Buchwald–Hartwig amination. Wikipedia.[Link]

-

The analysis of the triphenylamine (TPA) derivatives with different functional groups during electrospray ionization (ESI). ResearchGate.[Link]

-

General strategies for the synthesis of triphenylamine derivatives. ResearchGate.[Link]

-

TRIPHENYLAMINE. Organic Syntheses.[Link]

-

Triphenylamine. Wikipedia.[Link]

-

Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Nature.[Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen.[Link]

-

Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. Semantic Scholar.[Link]

-

Synthesis and Photophysical Properties of Triphenylamine-Based Multiply Conjugated Star Like Molecules. ResearchGate.[Link]

-

Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo.[Link]

-

Palladium coupling catalyst activation. YouTube.[Link]

-

Unravelling the photophysics of triphenylamine and diphenylamine dyes. RSC Publishing.[Link]

-

Triphenylphosphine. Wikipedia.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. research.rug.nl [research.rug.nl]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]